molecular formula C25H21N3O3S2 B12132751 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B12132751
M. Wt: 475.6 g/mol
InChI Key: PRTVVUVVKMRXFM-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative featuring a furan-2-ylmethyl group at position 3, 5,6-dimethyl substituents, and a sulfanyl-linked acetamide moiety terminated by a naphthalen-1-yl group. The furan and naphthalene groups may enhance lipophilicity and π-π stacking interactions, influencing binding affinity to biological targets.

Properties

Molecular Formula

C25H21N3O3S2

Molecular Weight

475.6 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C25H21N3O3S2/c1-15-16(2)33-23-22(15)24(30)28(13-18-9-6-12-31-18)25(27-23)32-14-21(29)26-20-11-5-8-17-7-3-4-10-19(17)20/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

PRTVVUVVKMRXFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)CC5=CC=CO5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl and naphthalen-1-yl groups. Key steps include:

    Formation of the thieno[2,3-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors.

    Attachment of the furan-2-ylmethyl group: This step often involves nucleophilic substitution reactions.

    Introduction of the naphthalen-1-yl group: This is typically done through amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thieno[2,3-d]pyrimidine acetamides. Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents at Key Positions Molecular Weight Key Properties/Activities Reference
Target Compound :
2-{[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
- Position 3: Furan-2-ylmethyl
- Positions 5,6: Methyl
- Acetamide: Naphthalen-1-yl
~531.63 g/mol (estimated) Predicted enhanced lipophilicity due to naphthalene; potential anti-exudative activity inferred from triazole analogs
Analog 1 :
N-(2,4-Difluorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Position 3: Ethyl
- Acetamide: 2,4-Difluorophenyl
~449.49 g/mol Reduced steric hindrance (ethyl vs. furan-2-ylmethyl); fluorophenyl group may improve metabolic stability
Analog 2 :
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
- Position 5: 5-Methylfuran-2-yl
- Position 3: Phenyl
523.63 g/mol Increased steric bulk (phenyl vs. furan-2-ylmethyl); methylfuran may alter solubility
Analog 3 :
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
- Position 3: Ethyl
- Acetamide: 3,4-Difluorophenyl
~449.49 g/mol Similar to Analog 1 but with fluorophenyl positional isomerism; potential differences in target selectivity
Analog 4 :
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
- Core: 1,2,4-Triazole
- Substituents: Pyrazine, ethyl
Not reported Triazole core may confer distinct hydrogen-bonding interactions; pyrazine could enhance solubility

Pharmacological and Physicochemical Insights

  • Lipophilicity and Solubility : The naphthalen-1-yl group in the target compound likely increases lipophilicity (logP ~4.5–5.0 predicted) compared to fluorophenyl analogs (logP ~3.0–3.5). This may enhance membrane permeability but reduce aqueous solubility .
  • Hydrogen-Bonding Potential: The furan oxygen and pyrimidine carbonyl groups provide hydrogen-bond acceptors, critical for target binding. Analog 2’s 5-methylfuran may sterically hinder interactions compared to the target compound’s furan-2-ylmethyl group .
  • Anti-Exudative Activity: Triazole-based acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium .

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